![molecular formula C24H45O4- B12524614 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate CAS No. 653593-25-0](/img/structure/B12524614.png)
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate is an organic compound with the molecular formula C24H46O4. It is characterized by the presence of a heptylundecyl group attached to an oxohexanoate backbone. This compound is notable for its unique structural features, which include a long alkyl chain and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate typically involves the esterification of 6-oxohexanoic acid with 2-heptylundecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: The major product is 6-oxohexanoic acid.
Reduction: The major product is 6-hydroxyhexanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
6-[(2-Heptylundecyl)oxy]-6-oxohexanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: A structurally related compound with a shorter alkyl chain.
6-Hydroxyhexanoate: A reduction product of 6-[(2-Heptylundecyl)oxy]-6-oxohexanoate.
Hexanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
This compound is unique due to its long heptylundecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Properties
CAS No. |
653593-25-0 |
|---|---|
Molecular Formula |
C24H45O4- |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
6-(2-heptylundecoxy)-6-oxohexanoate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-10-12-14-18-22(17-13-11-8-6-4-2)21-28-24(27)20-16-15-19-23(25)26/h22H,3-21H2,1-2H3,(H,25,26)/p-1 |
InChI Key |
QFQVFSLIWFWHSC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}glycine](/img/structure/B12524534.png)
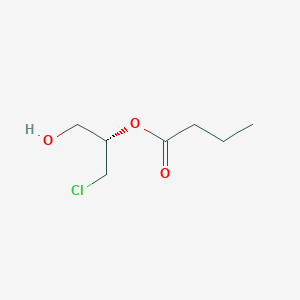
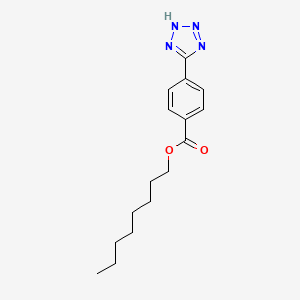
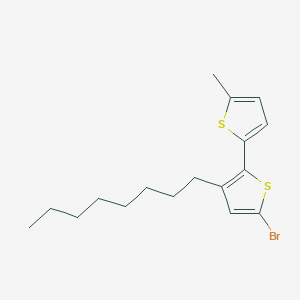



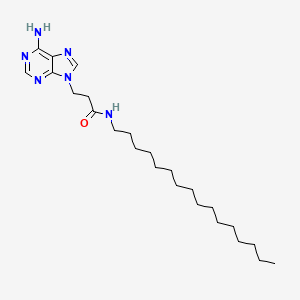

![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
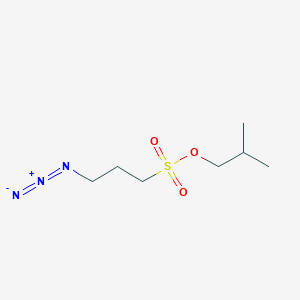
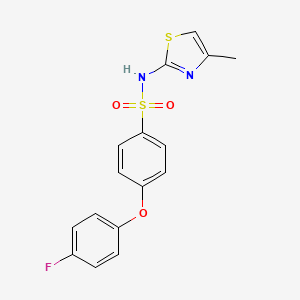
![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
